N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide
CAS No.: 2034316-56-6
Cat. No.: VC4215559
Molecular Formula: C19H24N2O5
Molecular Weight: 360.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034316-56-6 |
|---|---|
| Molecular Formula | C19H24N2O5 |
| Molecular Weight | 360.41 |
| IUPAC Name | N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide |
| Standard InChI | InChI=1S/C19H24N2O5/c1-23-10-11-26-18-13-15(7-9-20-18)19(22)21-8-6-14-4-5-16(24-2)17(12-14)25-3/h4-5,7,9,12-13H,6,8,10-11H2,1-3H3,(H,21,22) |
| Standard InChI Key | XXRNMNCBFQUEDA-UHFFFAOYSA-N |
| SMILES | COCCOC1=NC=CC(=C1)C(=O)NCCC2=CC(=C(C=C2)OC)OC |
Introduction
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide is a complex organic compound belonging to the pyridine derivative family. Pyridine derivatives are significant in pharmaceutical chemistry due to their diverse biological activities, making them crucial for drug discovery and development. This compound's structure and properties suggest potential applications in therapeutic areas, although specific mechanisms of action and detailed clinical applications are not fully elucidated.
Synthesis
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide typically involves several steps, potentially utilizing microwave-assisted synthesis to enhance reaction rates and yields. The exact synthesis pathway may vary depending on the availability of starting materials and the desired purity of the final product.
Mechanism of Action
The mechanism of action for N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide is not fully understood. Molecular docking studies could provide insights into how this compound interacts with target proteins at a molecular level, facilitating further development as a therapeutic agent.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume